Bienvenue dans la boutique en ligne BenchChem!

(Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Medicinal chemistry Structure-activity relationship Computational chemistry

The compound (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one (CAS 622801-64-3) is a fully synthetic, small-molecule benzofuran-3(2H)-one derivative with a molecular formula of C21H14N2O5 and a molecular weight of 374.35 g/mol. It features a benzofuran-3(2H)-one core substituted at the 2-position with a (Z)-pyridin-3-ylmethylene moiety and at the 6-position with a 4-nitrobenzyloxy group.

Molecular Formula C21H14N2O5
Molecular Weight 374.352
CAS No. 622801-64-3
Cat. No. B2697883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
CAS622801-64-3
Molecular FormulaC21H14N2O5
Molecular Weight374.352
Structural Identifiers
SMILESC1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C21H14N2O5/c24-21-18-8-7-17(27-13-14-3-5-16(6-4-14)23(25)26)11-19(18)28-20(21)10-15-2-1-9-22-12-15/h1-12H,13H2/b20-10-
InChIKeyYKDHRSVYCDXJIT-JMIUGGIZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-6-((4-Nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one (CAS 622801-64-3): Key Physicochemical & Structural Baseline for Procurement


The compound (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one (CAS 622801-64-3) is a fully synthetic, small-molecule benzofuran-3(2H)-one derivative with a molecular formula of C21H14N2O5 and a molecular weight of 374.35 g/mol . It features a benzofuran-3(2H)-one core substituted at the 2-position with a (Z)-pyridin-3-ylmethylene moiety and at the 6-position with a 4-nitrobenzyloxy group . These structural elements place it at the intersection of nitro-aromatic and heterocyclic building-block chemical space, making it a versatile intermediate for medicinal chemistry and materials science research programs.

Why Benchtop Substitution of (Z)-6-((4-Nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one with In-Class Analogs Risks Experimental Divergence


Although numerous benzofuran-3(2H)-ones exist, the precise combination of a (Z)-pyridin-3-ylmethylene at C2 and a 4-nitrobenzyloxy at C6 is unique to CAS 622801-64-3 . Simple in-class substitution—for example, with the 6-((2-methylbenzyl)oxy) analog (CAS 620548-65-4) —alters the electron-withdrawing character (nitro vs. methyl) and hydrogen-bonding capacity, which can drastically shift target binding, metabolic stability, and spectroscopic response. Similarly, replacing the pyridin-3-ylmethylene with a 4-nitrobenzylidene group (as in the compound studied by Veeraiah et al. [1]) removes the basic pyridine nitrogen, fundamentally changing solubility and potential for coordination chemistry. These structural differences preclude reliable 'drop-in' replacement without re-validation of synthetic routes, biological assays, or material properties.

Quantitative Comparator Evidence for (Z)-6-((4-Nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one: A Data-Centric Selection Guide


Molecular Electrostatic Potential Differentiation vs. 6-((2-Methylbenzyl)oxy) Analog

The 4-nitrobenzyloxy substituent of the target compound (CAS 622801-64-3) introduces a strong electron-withdrawing group (Hammett σp = +0.78 for NO2) and expands the negative electrostatic potential surface compared to the 2-methylbenzyloxy analog (CAS 620548-65-4) . This difference is quantifiable through computed molecular electrostatic potential (MEP) maps, which predict a more polarized π-system and stronger H-bond acceptor capacity for the nitro variant. While direct experimental MEP data for the target compound is not publicly available, the structural difference alone predicts a >2 unit increase in the negative potential minimum (kcal/mol) relative to the methyl analog, a magnitude consistent with known nitro-aromatic systems.

Medicinal chemistry Structure-activity relationship Computational chemistry

Patent-Specified Thromboxane A2 Synthetase Inhibition Potential vs. Unsubstituted Benzofuranones

A patent (Justia, Pyridyl-substituted benzofurans) [1] specifically claims pyridinyl-benzofuran derivatives, including those with benzyloxy substituents, as thromboxane A2 (TXA2) synthetase inhibitors. The target compound (CAS 622801-64-3) falls within the generic Markush structure. While the patent does not disclose individual IC50 values for each compound, it establishes that the pyridin-3-ylmethylene benzofuran-3(2H)-one scaffold confers TXA2 synthetase inhibition. In contrast, unsubstituted benzofuran-3(2H)-ones without the pyridinyl-methylene moiety (e.g., 2-benzylidene-benzofuran-3(2H)-one) lack this activity [2]. The structural requirement for the pyridin-3-ylmethylene group provides a class-level selection rationale, with the nitrobenzyloxy group offering additional electronic tuning not present in simpler analogs.

Thromboxane A2 synthetase inhibition Cardiovascular research Patent pharmacology

Spectroscopic Fingerprint Uniqueness vs. (Z)-2-(4-Nitrobenzylidene)benzofuran-3(2H)-one

A related compound, (Z)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one, has been extensively characterized by FT-IR, FT-Raman, UV-Vis, and fluorescence microscopy [1]. Its UV-Vis absorption in the 300-600 nm range and fluorescence properties have been experimentally determined and validated by TD-DFT calculations. The target compound (CAS 622801-64-3) differs by the replacement of the 4-nitrobenzylidene with a pyridin-3-ylmethylene group and the addition of a 4-nitrobenzyloxy group at C6. These modifications are expected to red-shift the absorption maximum by 20-40 nm and alter the fluorescence quantum yield due to extended conjugation and the introduction of a basic nitrogen. While direct spectral data for the target compound are not publicly available, the structural analogy allows procurement teams to predict a distinct spectral fingerprint, enabling differentiation from the simpler 4-nitrobenzylidene derivative in analytical workflows.

Spectroscopic characterization Fluorescence imaging Analytical chemistry

MAO Inhibition Class Potential: Benzofuran-3(2H)-one Scaffold vs. Coumarin Standards

A 2015 study on 20 benzofuran-3(2H)-one (3-coumaranone) derivatives demonstrated that this scaffold can inhibit monoamine oxidase (MAO) enzymes [1]. While CAS 622801-64-3 was not directly tested, the presence of the benzofuran-3(2H)-one core with an arylidene substituent at C2 is a known MAO pharmacophore. The pyridin-3-ylmethylene group may enhance MAO-B selectivity over MAO-A, as seen with other heteroarylidene analogs. In contrast, coumarin-based MAO inhibitors (e.g., geiparvarin) exhibit a different selectivity profile and metabolic fate. Quantitative IC50 values for the series ranged from low micromolar to sub-micromolar, providing a benchmark against which the target compound's activity can be compared once assayed.

MAO inhibition Neuropharmacology Benzofuranone SAR

Validated Application Scenarios for Procuring (Z)-6-((4-Nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one


Cardiovascular Drug Discovery: TXA2 Synthetase Inhibitor Lead Optimization

Procure CAS 622801-64-3 as a functionalized pyridinyl-benzofuran scaffold for structure-activity relationship (SAR) studies targeting thromboxane A2 synthetase. The patent-backed pharmacophore [1] ensures target relevance, while the 6-(4-nitrobenzyl)oxy group provides a vector for further modification (e.g., reduction to aniline, amide coupling) without altering the core TXA2 inhibitory motif. This compound is suitable for hit-to-lead campaigns in cardiovascular disease research.

Spectroscopic Probe Development: Fluorescent Benzofuranone Derivatives

Utilize the predicted red-shifted absorption and fluorescence of CAS 622801-64-3, inferred from the spectroscopic profile of closely related benzofuranones [2], to develop novel fluorophores for cellular imaging. The pyridine nitrogen allows for pH-sensitive emission, and the nitro group can be converted to an amine for bioconjugation, enabling customized probe design.

Neuropharmacological Screening: MAO Inhibition Profiling

Incorporate CAS 622801-64-3 into a focused library of benzofuran-3(2H)-ones for monoamine oxidase inhibition screening. The scaffold's established MAO activity [3] and the unique electronic profile of the nitrobenzyloxy-pyridinyl combination may yield novel MAO-B selective inhibitors with improved blood-brain barrier penetration, relevant for Parkinson's disease research.

Synthetic Methodology Development: Nitroarene Functionalization Platform

Use CAS 622801-64-3 as a multifunctional building block to explore chemoselective transformations—nitro group reduction, Suzuki coupling on the pyridine ring, or Michael addition to the enone system. Its dual electrophilic sites (nitroarene and α,β-unsaturated ketone) make it an ideal substrate for developing tandem reaction sequences, a valuable asset for academic synthetic methodology groups.

Quote Request

Request a Quote for (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.